3,3,4,4,4-pentafluorobutan-2-amine hydrochloride
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Overview
Description
3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is a chemical compound with the molecular formula C4H6F5N·HCl. It is a fluorinated amine derivative, often used in various chemical and pharmaceutical research applications due to its unique properties. The compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride typically involves the fluorination of butan-2-amine derivatives. One common method includes the reaction of butan-2-amine with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-pentafluorobutan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions produce imines or secondary amines .
Scientific Research Applications
3,3,4,4,4-pentafluorobutan-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,3,4,4,4-pentafluorobutan-2-amine hydrochloride involves its interaction with molecular targets through its amine group and fluorinated carbon chain. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-pentafluorobutan-2-amine: The non-hydrochloride form of the compound.
3,3,4,4,4-pentafluorobutan-2-ol: A related compound with a hydroxyl group instead of an amine group.
3,3,4,4,4-pentafluorobutan-2-one: A ketone derivative with similar fluorination.
Uniqueness
3,3,4,4,4-pentafluorobutan-2-amine hydrochloride is unique due to its combination of a highly fluorinated carbon chain and an amine group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
CAS No. |
2055389-47-2 |
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Molecular Formula |
C4H7ClF5N |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
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